

Preliminary Toxicity Screening of 1-(4-Piperidinyloxy)-2-propanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-(4-Piperidinyloxy)-2-propanol

Cat. No.: B7902314

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Executive Summary & Toxicological Rationale

As drug development professionals and toxicologists, evaluating novel building blocks and hit compounds requires a predictive, mechanism-first approach. **1-(4-Piperidinyloxy)-2-propanol** (CAS: 70724-69-5)[1] is a low-molecular-weight (MW: 159.23) secondary amine characterized by a piperidine ring linked via an ether bridge to a propanol moiety.

From a structural toxicology perspective, this molecule is classified as a Cationic Amphiphilic Drug (CAD). The piperidine nitrogen is highly basic (pKa ~9.5) and will be predominantly protonated at physiological pH (7.4). This cationic center, combined with the lipophilic ring and hydrophilic hydroxyl tail, introduces two highly specific toxicological liabilities that must be screened early:

- **Cardiotoxicity (hERG Liability):** Protonated cyclic amines are notorious for entering the inner cavity of the hERG potassium channel and causing potentially fatal QT prolongation.
- **Drug-Induced Phospholipidosis (DIPL):** CADs undergo lysosomotropism, accumulating in acidic organelles and disrupting lipid metabolism.

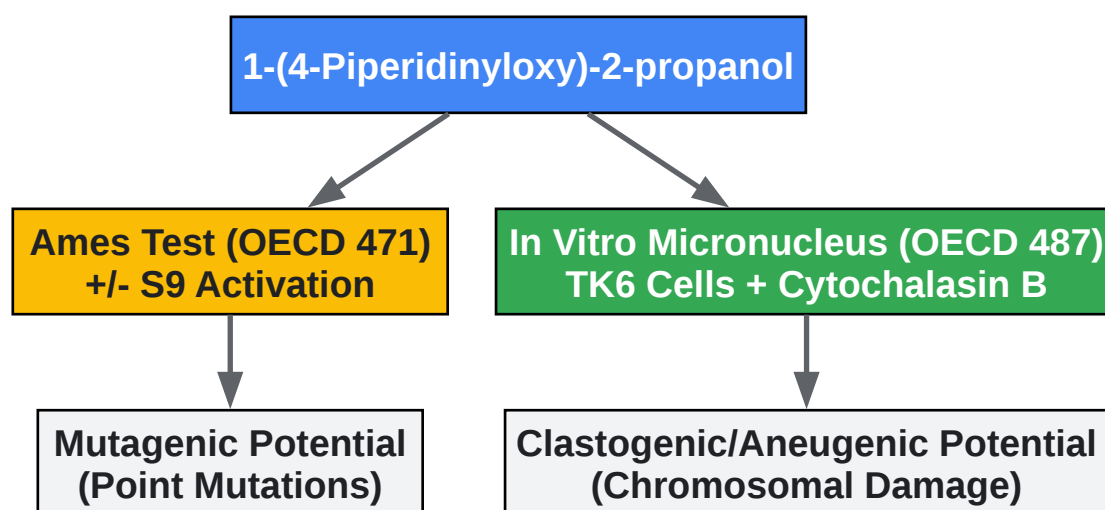
This whitepaper outlines a self-validating, state-of-the-art preliminary screening cascade to de-risk **1-(4-Piperidinyloxy)-2-propanol** before advancing it into costly in vivo models.

Genotoxicity Profiling: OECD 471 & OECD 487

Regulatory genotoxicity screening requires orthogonal assays to detect both point mutations and chromosomal damage. We employ a dual-assay system adhering to international guidelines.

Experimental Logic & Causality

The Ames Test (OECD 471) utilizes histidine-dependent *Salmonella typhimurium* strains to detect frameshift and base-pair substitutions. Because **1-(4-Piperidinyloxy)-2-propanol** may require hepatic metabolism to form reactive electrophiles, testing is conducted both with and without rat liver S9 fraction. To capture broader structural DNA damage (clastogenicity and aneugenicity), we utilize the In Vitro Micronucleus Test (OECD 487)[2].



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Genotoxicity screening workflow integrating OECD 471 and OECD 487 guidelines.

Step-by-Step Methodology: Self-Validating Genotoxicity Suite

Protocol A: Ames Pre-Incubation Method (OECD 471)

- Preparation: Prepare tester strains (TA98, TA100, TA1535, TA1537, WP2uvrA) to an OD600 of 1.0.
- Exposure: Mix 100 μ L of bacterial suspension, 50 μ L of **1-(4-Piperidinyloxy)-2-propanol** (dosed at 1.5 to 5000 μ g/plate), and 500 μ L of either PBS (for -S9) or 10% S9 mix (for +S9).
- Incubation: Pre-incubate at 37°C for 20 minutes to allow metabolic conversion.
- Plating & Scoring: Add 2 mL of molten top agar, pour onto minimal glucose agar plates, and incubate for 48 hours. Count revertant colonies via automated imaging.
- System Validation: The assay is only valid if the vehicle control falls within historical spontaneous reversion ranges and strain-specific positive controls (e.g., 2-aminoanthracene, sodium azide) induce a ≥ 3 -fold increase in revertants.

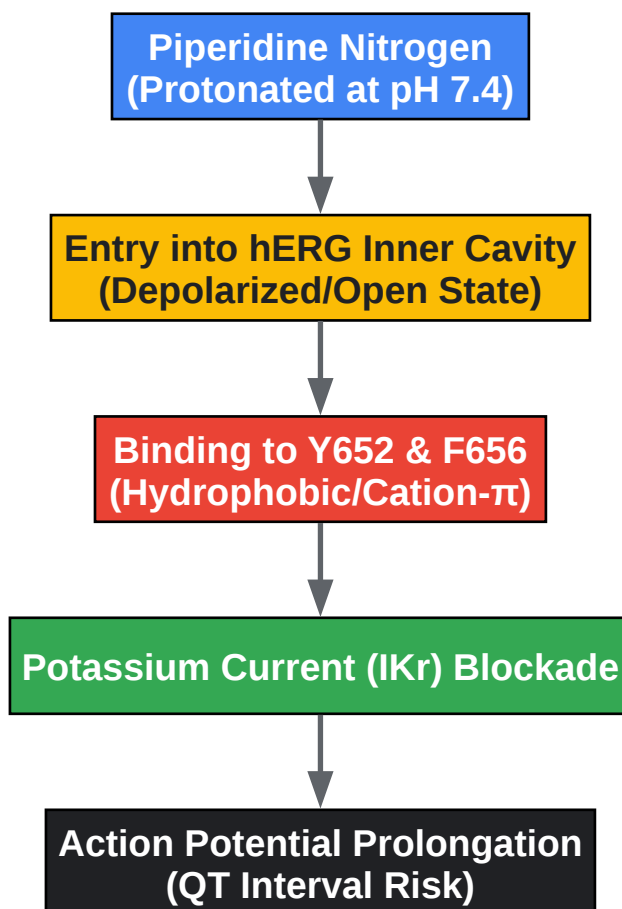
Protocol B: In Vitro Micronucleus (OECD 487)

- Cell Culture: Seed TK6 human lymphoblastoid cells at 5×10^5 cells/mL.
- Exposure: Treat cells with the test compound for 4 hours (+/- S9) or 24 hours (-S9).
- Cytokinesis Block: Add Cytochalasin B (4.5 μ g/mL) to arrest cells at the binucleate stage.
- Harvest & Stain: After 24 hours, harvest cells, fix in methanol/acetic acid, and stain with DAPI.
- System Validation: The Cytokinesis-Block Proliferation Index (CBPI) must show adequate cell division. Positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity) must yield statistically significant increases in micronuclei.

Cardiovascular Safety: hERG Patch Clamp Profiling Experimental Logic & Causality

The piperidine ring is a well-documented pharmacophore for hERG (Kv11.1) channel blockade. At physiological pH, the protonated nitrogen of **1-(4-Piperidinyloxy)-2-propanol** enters the hERG inner cavity during the channel's open state. It forms critical hydrophobic and cation- π interactions with the canonical drug-binding residues Y652 and F656^[3] located on the S6 helix.

This physical occlusion blocks the rapid delayed rectifier potassium current (I_{Kr}), leading to action potential prolongation.



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Mechanistic pathway of hERG channel blockade by the protonated piperidine moiety.

Step-by-Step Methodology: Automated Patch Clamp

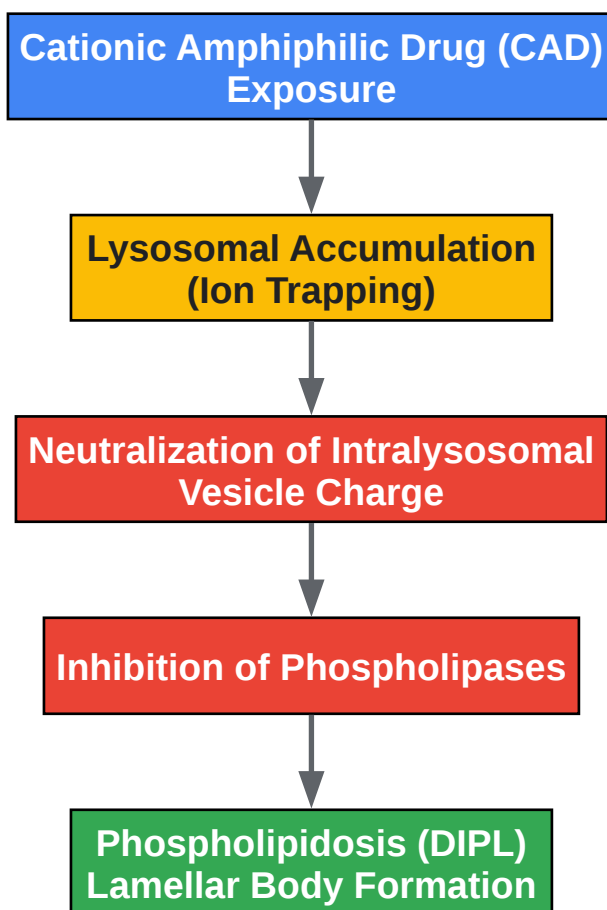
To accurately assess this liability, we utilize an automated planar patch-clamp system^[4] (e.g., QPatch or SyncroPatch).

- Cell Preparation: Harvest CHO cells stably expressing the hERG gene. Resuspend in extracellular recording solution.
- Seal Formation: Apply suction to establish a high-resistance gigaseal (>1 G Ω) in the whole-cell configuration.

- Voltage Protocol:
 - Hold cells at -80 mV.
 - Depolarize to +40 mV for 2 seconds to open and inactivate channels.
 - Repolarize to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG block).
- Compound Addition: Perfuse **1-(4-Piperidinyloxy)-2-propanol** at increasing concentrations (0.1 μ M to 100 μ M) and record tail current amplitude reduction.
- System Validation: The assay is validated only if the reference compound (E-4031 or dofetilide) generates an IC₅₀ within the established historical range (e.g., 10-50 nM).

Drug-Induced Phospholipidosis (DIPL) Screening Experimental Logic & Causality

Because **1-(4-Piperidinyloxy)-2-propanol** is a cationic amphiphilic drug (CAD)[5], it is highly susceptible to ion trapping within the acidic environment of lysosomes. Once trapped, the compound neutralizes the negative surface charge of intralysosomal vesicles[6], electrostatically repelling positively charged phospholipases. This inhibition prevents lipid catabolism, leading to the toxic accumulation of phospholipids and the formation of intracellular lamellar bodies.



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Pathogenesis of drug-induced phospholipidosis (DIPL) driven by cationic amphiphilic properties.

Step-by-Step Methodology: High-Content Screening (HCS)

- Cell Seeding: Seed HepG2 or A549 cells in 96-well optical-bottom plates at 1×10^4 cells/well. Incubate overnight.
- Co-Incubation: Treat cells with **1-(4-Piperidinyloxy)-2-propanol** (1 μ M to 50 μ M) in media containing a fluorescent phospholipid analog (e.g., NBD-PE or HCS LipidTOX™ Red) for 48 hours.
- Fixation & Counterstaining: Wash cells with PBS, fix with 4% paraformaldehyde, and counterstain nuclei with Hoechst 33342.

- High-Content Imaging: Image plates using an automated confocal screening microscope. Quantify the integrated fluorescence intensity of lipid droplets per cell.
- System Validation: The assay run is validated if the positive control (Amiodarone, 10 μ M) induces a >3-fold increase in lipid fluorescence relative to the DMSO vehicle control.

Data Synthesis & Go/No-Go Decision Matrix

To translate the raw data generated from the above protocols into actionable drug development decisions, all quantitative outputs must be evaluated against strict thresholds. The table below provides the decision matrix for **1-(4-Piperidinyloxy)-2-propanol**.

Assay Endpoint	Target Metric	Go Criterion (Safe)	Review/Monitor	No-Go Criterion (Toxic)
Ames Test (OECD 471)	Revertant Fold-Change vs. Vehicle	< 2.0-fold	Equivocal (Requires orthogonal retest)	\geq 2.0-fold (Dose-dependent)
Micronucleus (OECD 487)	% Binucleated cells with MN	No statistical increase	Weak dose-dependent trend	Statistically significant increase
hERG Patch Clamp	IC50 (μ M)	> 30 μ M	10 μ M - 30 μ M	< 10 μ M
DIPL (HCS Imaging)	Lipid Accumulation Fold-Change	< 1.5-fold	1.5-fold - 3.0-fold	> 3.0-fold

If **1-(4-Piperidinyloxy)-2-propanol** triggers a "No-Go" in the hERG or DIPL assays, medicinal chemistry efforts should focus on reducing the basicity of the piperidine nitrogen (e.g., via fluorination or steric hindrance) or lowering the overall lipophilicity (LogP) to mitigate lysosomal trapping.

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